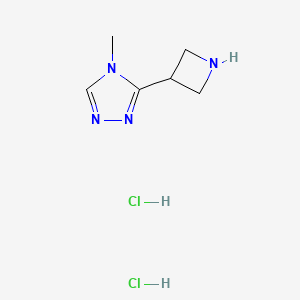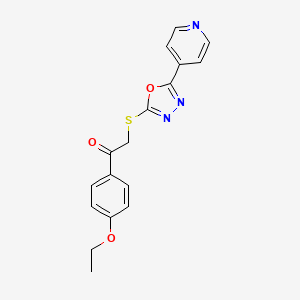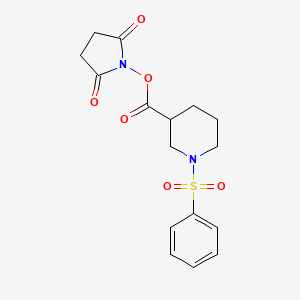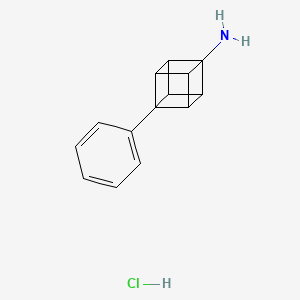
1-(2,6-Difluorophenyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,6-Difluorophenyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea is a useful research compound. Its molecular formula is C17H18F2N2O3 and its molecular weight is 336.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Directed Lithiation and Substitution Reactions
Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea demonstrated the potential for targeted substitution reactions, suggesting that similar urea derivatives, like 1-(2,6-Difluorophenyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea, could be used in the synthesis of complex organic molecules. This method shows promise for the development of novel compounds with potential applications in medicinal chemistry and material science Keith Smith, G. El‐Hiti, M. Alshammari, 2013.
Synthesis of Pyrimidine Derivatives
Research on the synthesis of pyrimidine derivatives based on ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates and urea highlights the role of urea derivatives in the construction of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals M. V. Goryaeva, Y. Burgart, V. Saloutin, 2009.
Protecting Groups in Organic Synthesis
The use of urea derivatives as protecting groups for uridine ureido nitrogen, demonstrating their utility in organic synthesis, particularly in the stabilization of sensitive functional groups during complex reaction sequences. This application is crucial for the synthesis of nucleotide and nucleoside analogs M. Kurosu, Katsuhiko Mitachi, D. Mingle, 2021.
Advanced Material Applications
Urea-doped ZnO films have been investigated as an electron transport layer in inverted polymer solar cells, showing improved power conversion efficiency. This suggests potential for urea derivatives in enhancing the performance of optoelectronic devices Zongtao Wang et al., 2018.
Environmental Science
Investigation into the photodegradation and hydrolysis of substituted urea and organophosphate pesticides in water sheds light on the environmental fate of these compounds, suggesting a potential research avenue for this compound in environmental chemistry and pollution studies G. Gatidou, E. Iatrou, 2011.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O3/c1-23-12-6-3-5-11(9-12)15(24-2)10-20-17(22)21-16-13(18)7-4-8-14(16)19/h3-9,15H,10H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPSRXBYKARKCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)NC2=C(C=CC=C2F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide](/img/structure/B2524742.png)





![1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2524755.png)

